![molecular formula C20H20Br4O6 B2846442 2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine CAS No. 40100-11-6](/img/structure/B2846442.png)
2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine” is a type of host-guest chemistry compound . It has a molecular weight of 675.98 and a molecular formula of C20H20Br4O6 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of pyridine, quinoline, and zinc, with heating for 24 hours . Another method involves the use of tetrakis (triphenylphosphine) palladium (0) and triethylamine in N,N-dimethyl-formamide at 140℃ for 60 hours . Further methods involve the use of copper in N,N-dimethyl-formamide at 120℃ for 16 hours , and the use of tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in 1,2-dimethoxyethane with water for 48 hours under reflux .Molecular Structure Analysis
The molecular structure of this compound is complex, with a large number of heavy atoms (30), aromatic heavy atoms (12), and H-bond acceptors (6.0) . The compound has a molar refractivity of 126.82 and a topological polar surface area (TPSA) of 55.38 Ų .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP2C9 . The compound has a lipophilicity log Po/w (iLOGP) of 4.48 . It is poorly soluble, with a water solubility Log S (ESOL) of -7.95 .Wissenschaftliche Forschungsanwendungen
Synthesis and Complex Formation
Synthesis and Metal Complexes : The compound has been utilized in the synthesis of macrocyclic polyethers, which have shown the ability to form crystalline complexes with alkali and alkaline earth metals, indicating its potential use in coordination chemistry (Parsons, 1975).
Derivative Synthesis : Derivatives of this macrocyclic polyether, including tetrazol-1-yl and 5-methyltetrazol-1-yl substituents, have been synthesized. These derivatives could have applications in various fields of chemical research (Ostrovskii et al., 2016).
Indium Complex Formation : The macrocycle forms adducts with indium compounds, which could be significant in materials science and inorganic chemistry (Taylor, Tuck, & Victoriano, 1981).
Chemical Properties and Applications
Electrochemical Studies : The compound has been studied in polarography, revealing insights into its complexation reactions and stability constants in various solvents. This can be important for understanding its behavior in non-aqueous solutions (Lada, Urbańczyk, & Kalinowski, 1990).
Crystallographic Analysis : Its complexation with various metals has been studied, and the molecular structures of these complexes have been determined using X-ray crystallography, which can be useful in the field of crystal engineering (Smith & Taylor, 2022).
Thermodynamic Stability : Research has been conducted on the thermal stability of this compound and its correlation with molecular and crystal structure, which is crucial for its application in materials science (Battaglia et al., 1987).
Biological and Environmental Applications
- Toxicity and Uptake Studies : Although related to environmental impact, it's worth noting studies on cyclic nitramine explosives similar in structure, providing insights into their accumulation and toxicity in biological systems (Rocheleau et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
11,12,24,25-tetrabromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Br4O6/c21-13-9-17-18(10-14(13)22)29-7-3-26-4-8-30-20-12-16(24)15(23)11-19(20)28-6-2-25-1-5-27-17/h9-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNKSTYKNGWSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2OCCOCCOC3=CC(=C(C=C3OCCO1)Br)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Br4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

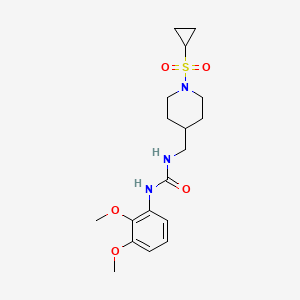
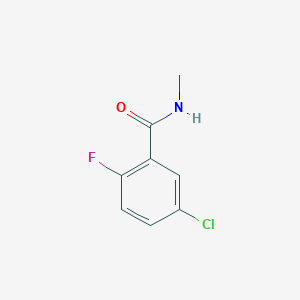
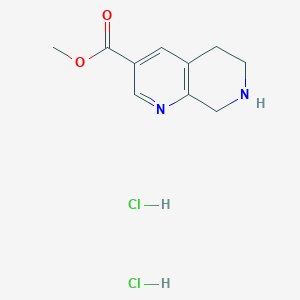
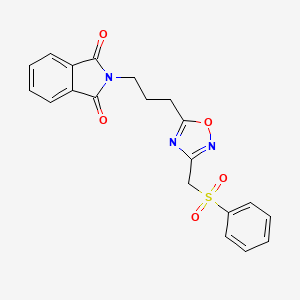
![[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride](/img/structure/B2846366.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-phenylethanone](/img/structure/B2846367.png)
![3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846368.png)
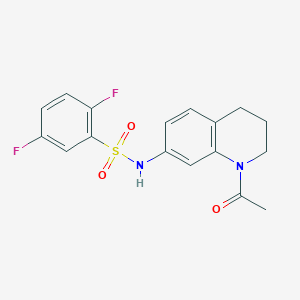

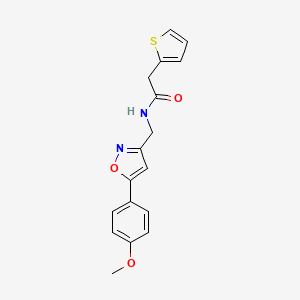
![3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2846373.png)
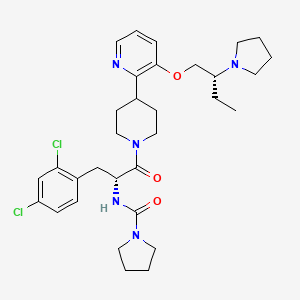
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2846378.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2846380.png)